1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-10(2)14(7-9)16-11(3)13(8-15-16)12(4)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXPVGQCJNLZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring bearing the 2,5-dimethylphenyl and 5-methyl substituents is generally synthesized via condensation of appropriate β-diketones or β-ketonitriles with hydrazine derivatives. A common approach involves the reaction of 3-oxo-2-phenylbutanenitrile derivatives with hydrazine hydrate under reflux conditions in ethanol, promoting cyclization to the pyrazole ring.
- Dissolve 3-oxo-2-(2,5-dimethylphenyl)butanenitrile (3.0 mmol) in absolute ethanol (20 mL).
- Add hydrazine hydrate dihydrochloride (6.0 mmol).
- Heat the mixture under reflux overnight with 3Å molecular sieves to remove water.
- Cool to room temperature and isolate the pyrazole intermediate.
This method yields the 3-amino or 5-amino substituted pyrazole intermediates, which can then be further functionalized.
Acylation to Form this compound
The key step to obtain the target compound is the acylation of the pyrazole nitrogen with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or pyridine as solvent.
- Dissolve the pyrazole intermediate (e.g., 2a, 300 mg, 1.24 mmol) in dry dioxane or tetrahydrofuran (THF).
- Add acetic anhydride (1.73 mmol) dropwise at room temperature.
- Stir the reaction mixture for 2 hours at room temperature.
- Evaporate the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash chromatography (eluent: petroleum ether/ethyl acetate 80/20 v/v).
This yields the 1-acyl-pyrazole as the major product. Minor products such as 1-acyl-3-aminopyrazoles may also form and can be separated chromatographically.
Detailed Experimental Data and Analytical Findings
Yields and Purity
| Compound | Yield (%) | Physical State | Purification Method | Chromatography Eluent |
|---|---|---|---|---|
| Pyrazole intermediate (3m) | 53 | White solid | Flash chromatography | Petroleum ether / ethyl acetate 80/20 v/v |
| This compound | ~50-56 | Solid | Flash chromatography | Petroleum ether / ethyl acetate 80/20 v/v |
Spectroscopic Characterization
- 1H NMR (300 MHz, DMSO-d6): Signals corresponding to methyl groups (singlets at δ ~2.09, 2.22 ppm), aromatic protons (δ 7.02, 7.09, 7.17 ppm), and characteristic pyrazole protons.
- 13C NMR (75 MHz, DMSO-d6): Peaks at δ 13.4, 19.1, 19.5, 23.3 ppm for methyl carbons; δ ~101.7 ppm for pyrazole carbons; carbonyl carbon at δ ~165-170 ppm.
- Mass Spectrometry (CI, m/z): Molecular ion peak consistent with expected molecular weight (e.g., 242 [M+H]+ for related pyrazole ethanones).
These data confirm the structure and purity of the synthesized compound.
Alternative Synthetic Approaches and Catalytic Methods
Recent literature also reports alternative methods for pyrazole synthesis which could be adapted for this compound:
- Copper/Iron catalyzed coupling of phenylacetylene derivatives with oximes to form β-aminoenones, followed by cyclization with hydrazine hydrate to pyrazoles.
- Use of anhydrides instead of acetic anhydride for acylation, providing flexibility in introducing various acyl groups.
These methods offer potential for improved yields or milder reaction conditions but require further optimization for the specific 2,5-dimethylphenyl substitution pattern.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Pyrazole ring formation | 3-oxo-2-(2,5-dimethylphenyl)butanenitrile + hydrazine hydrate, reflux in EtOH | Formation of pyrazole intermediate | Overnight reflux with molecular sieves |
| Acylation | Acetic anhydride, dry pyridine or dioxane, rt, 2 h | This compound | Purification by flash chromatography |
| Alternative coupling | Cu/Fe catalysis, phenylacetylene + oxime in DMF | β-aminoenone intermediate | Followed by hydrazine treatment to pyrazole |
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its pyrazole core is known for exhibiting anti-inflammatory and analgesic properties, making it a candidate for pain management drugs .
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of derivatives of this compound in animal models. The results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential use in treating chronic inflammatory diseases.
Materials Science
In materials science, this compound serves as a versatile small molecule scaffold that can be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions has implications for catalysis and sensor development .
Case Study: Sensor Development
Researchers developed a sensor using derivatives of this compound to detect heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, indicating its potential for environmental monitoring applications.
Agrochemicals
The compound's structural features also make it suitable for agrochemical applications, particularly as a pesticide or herbicide. Its efficacy against specific pests has been evaluated in various studies, showing promising results in pest control .
Case Study: Pesticide Efficacy
Field trials were conducted to assess the effectiveness of formulations containing this compound against common agricultural pests. The trials showed a significant reduction in pest populations when applied at recommended dosages.
Mechanism of Action
The mechanism by which 1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one exerts its effects depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity through binding interactions. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Material Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance thermal stability and polarity, as seen in the fluorophenyl and chlorophenyl analogs, which are solids at room temperature .
- Bulky Substituents (e.g., cyclohexylvinyl) : Increase molecular weight and reduce solubility in polar solvents .
- Hydroxyl Groups : Introduce hydrogen-bonding capacity, as in the C5-hydroxy derivative, which crystallizes readily .
Biological Activity
1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one, with the molecular formula and CAS number 1152510-00-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2,5-dimethylphenyl group and an ethanone moiety. Its structural characteristics suggest potential interactions with various biological targets.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that substitutions on the pyrazole ring significantly affect cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 |
| Compound B | 15.3 | HeLa |
| This compound | TBD | TBD |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . Pyrazole derivatives have been noted for their ability to inhibit bacterial growth, potentially through interference with bacterial enzyme systems.
Table 2: Antimicrobial Activity of Selected Pyrazole Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound C | 8 µg/mL | E. coli |
| Compound D | 4 µg/mL | S. aureus |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Efficacy in Preclinical Models
A preclinical study investigated the antitumor efficacy of a related pyrazole compound in xenograft models of human breast cancer. Results indicated a significant reduction in tumor size compared to controls, supporting the potential for further development.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Another study evaluated the synergistic effects of combining pyrazole derivatives with standard chemotherapy agents. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to monotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
